Pyridazino[4,3-c]pyridazine
Description
Significance of Nitrogen-Containing Heterocycles in Academic Research
Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of a vast array of functional molecules. Their prevalence in natural products, pharmaceuticals, and advanced materials underscores their significance. nih.govwikipedia.org The presence of nitrogen atoms within a cyclic structure introduces a range of important electronic and steric features. These include the ability to act as hydrogen bond donors and acceptors, the modulation of aromaticity and electron density, and the capacity to coordinate with metal ions. These characteristics are crucial for molecular recognition processes, influencing how these molecules interact with biological targets or assemble into larger supramolecular structures. nih.gov Consequently, research into nitrogen heterocycles is a vibrant and highly active area, with continuous efforts to develop new synthetic methodologies and explore their potential in diverse scientific disciplines.
Overview of Pyridazine (B1198779) Core Structures and their Research Relevance
Among the various classes of nitrogen-containing heterocycles, pyridazines, which feature a six-membered ring with two adjacent nitrogen atoms, have garnered considerable attention. The unique arrangement of the nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, such as a significant dipole moment and the capacity for strong hydrogen bonding. nih.gov These attributes make pyridazine-based structures attractive for applications in medicinal chemistry, where they can serve as bioisosteric replacements for other aromatic rings to improve pharmacokinetic profiles. nih.gov Furthermore, the pyridazine core is a versatile platform for the development of new materials with interesting optical and electronic properties. liberty.edu The ongoing exploration of pyridazine chemistry continues to uncover novel derivatives with a broad spectrum of biological activities and material applications. liberty.edunih.gov
Specific Research Focus on the Pyridazino[4,3-c]pyridazine Scaffold
While the broader family of pyridazines has been extensively studied, the specific fused heterocyclic system of this compound remains a relatively underexplored area of research. This bicyclic scaffold, formed by the fusion of two pyridazine rings, presents a unique arrangement of four nitrogen atoms within a constrained framework. The electronic and steric consequences of this fusion are expected to give rise to novel chemical properties and reactivity patterns.
Due to the limited specific research on the parent this compound, this article will also draw upon information from the closely related and isomeric Pyrazino[2,3-c]pyridazine (CAS Number: 254-96-6) to provide a broader context and potential insights into the chemistry of this class of compounds. smolecule.comguidechem.com The study of such novel heterocyclic systems is crucial for expanding the toolbox of synthetic chemists and for the discovery of new lead compounds in drug discovery and materials science. The exploration of the synthesis, properties, and potential applications of the this compound scaffold represents a frontier in heterocyclic chemistry, with the promise of uncovering new and valuable molecular entities.
Structure
3D Structure
Properties
CAS No. |
6133-45-5 |
|---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyridazino[4,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H |
InChI Key |
CEBCCVFQNCQQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1N=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of Pyridazino 4,3 C Pyridazine and Analogues
Direct Ring Synthesis Approaches
Direct synthesis methods focus on constructing the bicyclic pyridazino[4,3-c]pyridazine framework from acyclic or monocyclic precursors. These strategies often involve cyclization and annulation reactions, multicomponent processes, and cycloaddition reactions.
Cyclization Reactions and Annulation Strategies
Cyclization and annulation strategies are fundamental to the formation of the this compound ring system. These methods typically involve the intramolecular cyclization of appropriately substituted pyridazine (B1198779) precursors.
One notable approach involves the synthesis of pyrido[4,3-c]pyridazin-5(6H)-one from ethyl 3-methyl-4-pyridazinecarboxylate through an enamination/ring closure sequence. combichemistry.com This method highlights the versatility of substituted pyridazines as building blocks for more complex fused systems. Similarly, derivatives of the thieno[2,3-c]pyridazine (B12981257) ring system, which can be considered analogues of this compound, have been synthesized via diazotization reactions. researchgate.net
Another powerful strategy is the intramolecular Dieckmann cyclization of 6-substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates, which provides access to functionalized pyridazine rings that can serve as precursors to fused systems. researchgate.net Furthermore, the cyclization of o-acylpyridinecarboxylic acids and their derivatives with hydrazine (B178648) and monosubstituted hydrazines represents a general method for constructing pyridopyridazinone systems. uminho.pt
The following table summarizes selected cyclization reactions for the synthesis of this compound analogues.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 3-methyl-4-pyridazinecarboxylate | Enamination/ring closure | Pyrido[4,3-c]pyridazin-5(6H)-one | - | combichemistry.com |
| 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide | Formamide, acetic anhydride, or carbon disulphide | Pyrimido[4',5':4,5]thieno[2,3-c]-pyridazin-4-one derivatives | - | researchgate.net |
| 6-Substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates | Intramolecular Dieckmann cyclization | Functionalized pyridazines | Good | researchgate.net |
| o-Acylpyridinecarboxylic acids | Hydrazine or monosubstituted hydrazines | Pyridopyridazinones | - | uminho.pt |
Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like this compound analogues. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants.
A notable example is the one-pot, four-component synthesis of functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives starting from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, and o-phenylenediamine. mdpi.com MCRs have also been employed for the synthesis of spiro[indoline-3,4'-pyrrolo[3,4-c]pyrazoles] using isatins, aryl amines, dimethyl acetylenedicarboxylate, and hydrazine in the presence of a catalyst. echemcom.com While not directly yielding this compound, these examples showcase the power of MCRs in constructing complex, nitrogen-containing fused rings.
The development of MCRs for pyrazole (B372694) synthesis, often involving the in situ generation of 1,3-dicarbonyl compounds followed by cyclization with hydrazines, provides a conceptual framework that could be adapted for the synthesis of this compound systems. beilstein-journals.org For instance, a three-component reaction of aromatic aldehydes, ethylindole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones in the presence of copper sulfate (B86663) affords spiro[carbazole-3,4'-pyrazoles] with high diastereoselectivity. nih.gov
The table below presents examples of multi-component reactions used to synthesize related heterocyclic structures.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, o-phenylenediamine | Microwave-assisted, one-pot | Benzo[a]pyridazino[3,4-c]phenazine derivatives | mdpi.com |
| Isatins, aryl amines, dimethyl acetylenedicarboxylate, hydrazine | Zn(BDC) MOF | Spiro[indoline-3,4'-pyrrolo[3,4-c]pyrazoles] | echemcom.com |
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Aromatic aldehydes, ethylindole-3-acetate, 4-arylidene-5-methyl-2-phenylpyrazol-3-ones | Copper sulfate, refluxing toluene | Spiro[carbazole-3,4'-pyrazoles] | nih.gov |
Inverse Electron Demand Diels-Alder Cycloadditions
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazine-containing systems. quora.com This reaction involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.gov The resulting cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, typically nitrogen gas, to afford the aromatic pyridazine ring. quora.com
This methodology has been successfully applied to the synthesis of pyridazines on DNA, demonstrating its broad substrate scope and compatibility with sensitive functional groups. nih.gov The reaction of 1,2,4,5-tetrazines with various dienophiles provides access to a wide range of substituted pyridazines. nih.gov For instance, the reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) with a 4-piperidone-derived enamine, followed by aromatization, has been used to prepare 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine. psu.edu
The reactivity of the dienophile plays a crucial role in the reaction conditions. Electron-rich and strained dienophiles often react at or below room temperature, while less reactive dienophiles may require elevated temperatures. nih.gov A regioselective synthesis of trisubstituted pyridazines has been achieved through the IEDDA reaction of tetrazines with alkynyl sulfides, followed by denitrogenation. rsc.org
The following table provides examples of IEDDA reactions for the synthesis of pyridazine derivatives.
| Diene | Dienophile | Conditions | Product | Reference |
| 1,2,4,5-Tetrazines | Various dienophiles | Varies (room temp. to elevated temp.) | Substituted pyridazines | nih.govnih.gov |
| 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | 4-Piperidone-derived enamine | Cycloaddition followed by aromatization | 1,4-Bis(trifluoromethyl)pyrido[3,4-d]pyridazine | psu.edu |
| Tetrazines | Alkynyl sulfides | IEDDA followed by denitrogenation | Trisubstituted pyridazines | rsc.org |
| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid-mediated | Functionalized pyridazines | organic-chemistry.org |
Application of Hydrazines and Hydrazinyl Intermediates
Hydrazine and its derivatives are key reagents in the synthesis of pyridazine-containing heterocycles, including the this compound system and its analogues. liberty.edu They serve as a source of the N-N bond that forms the core of the pyridazine ring.
A common strategy involves the reaction of dicarbonyl compounds or their equivalents with hydrazine. For example, 1,2-diacylcyclopentadienes (fulvenes) react with hydrazine hydrate (B1144303) at room temperature to form 5,6-fused ring pyridazines in high yields. liberty.edu Similarly, the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in refluxing ethanol (B145695) yields 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. nih.gov
Hydrazinyl intermediates also play a crucial role in the construction of fused pyridazine systems. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270) leads to the formation of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones in good yields. mdpi.comnih.gov This reaction proceeds through a proposed autoxidation mechanism. nih.gov Furthermore, 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine can be used as a versatile building block for the synthesis of various fused heterocyclic systems through reactions with reagents like phenyl isothiocyanate, ethyl chloroformate, and α-dicarbonyl compounds. researchgate.net
The table below highlights the use of hydrazines and hydrazinyl intermediates in the synthesis of pyridazine derivatives.
| Starting Material | Reagent | Product | Reference |
| 1,2-Diacylcyclopentadienes (fulvenes) | Hydrazine hydrate | 5,6-Fused ring pyridazines | liberty.edu |
| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |
| 4-Hydrazinylquinolin-2(1H)-ones | Pyridine (reflux) | Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones | mdpi.comnih.gov |
| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Phenyl isothiocyanate | 1,2,4-Triazolo derivative | researchgate.net |
| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Ethyl chloroformate | N'-Diethoxycarbonyl derivative | researchgate.net |
Functionalization and Derivatization Strategies of the this compound Ring System
Functionalization and derivatization of the pre-formed this compound ring system are essential for modulating its physicochemical and biological properties. Electrophilic aromatic substitution is a key strategy for introducing various substituents onto the heterocyclic framework.
Electrophilic Aromatic Substitution Reactions
The this compound ring system, being composed of two electron-deficient pyridazine rings, is generally deactivated towards electrophilic aromatic substitution. researchgate.net The nitrogen atoms in the rings withdraw electron density, making the carbon atoms less nucleophilic and thus less reactive towards electrophiles. quimicaorganica.org
In related azine systems like pyridine, electrophilic substitution is difficult and requires harsh conditions. quimicaorganica.org When it does occur, substitution is generally favored at positions that lead to more stable cationic intermediates. quimicaorganica.orgstackexchange.com For pyridine, these are the 3- and 5-positions. quimicaorganica.org The reactivity can be enhanced by the presence of activating groups on the ring. researchgate.net For instance, the nitration of pyridine itself requires strongly acidic conditions, and the reaction proceeds on the protonated species, which is even more deactivated. rsc.org However, pyridine-N-oxide is more reactive towards electrophilic substitution. rsc.org
For the this compound system, electrophilic attack would be expected to be challenging. The regioselectivity would be influenced by the combined electronic effects of the four nitrogen atoms and any existing substituents on the ring. Computational studies, such as those performed for imidazo[1,2-a]pyrazine, can help predict the most likely sites of electrophilic attack by analyzing the stability of the resulting intermediates. stackexchange.com In general, for fused heterocyclic systems, electrophilic substitution tends to occur on the ring that can better accommodate the positive charge in the intermediate sigma complex. stackexchange.com
Given the electron-deficient nature of the this compound core, direct electrophilic substitution may not be a common or efficient method for its functionalization without the presence of strongly activating groups.
Nucleophilic Substitution Reactions
There is currently a lack of specific studies detailing nucleophilic substitution reactions on the this compound core. While research on other pyridazine-containing systems, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, shows regioselective substitution with various nucleophiles like phenols and mercaptans, this information cannot be directly extrapolated to the this compound system without dedicated experimental validation. The electronic properties and reactivity of the fused ring system would significantly influence the outcome of such reactions.
Modifications at Bridgehead Nitrogen Atoms
Detailed methodologies for the direct modification, such as alkylation or acylation, of the bridgehead nitrogen atoms in the this compound skeleton are not well-documented. Research on other nitrogen-bridgehead heterocyclic compounds is extensive, but specific protocols and their outcomes for this particular scaffold have not been reported.
Cross-Coupling Methodologies
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to functionalize heterocyclic cores. researchgate.netnih.govdntb.gov.ua These methods have been successfully applied to various monocyclic and fused pyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov However, there are no specific examples or established protocols in the surveyed literature for applying these powerful techniques directly to the this compound ring system. The development of such methods would first require the synthesis of suitable halogenated or otherwise activated this compound precursors.
Mechanistic Investigations of this compound Synthesis
While mechanistic studies for the parent compound are unavailable, insights into the formation of a related fused system provide a potential avenue for understanding the construction of the [4,3-c]pyridazine ring.
Proposed Reaction Pathways and Intermediate Characterization
A notable synthesis that constructs a [4,3-c]pyridazine ring is the base-promoted three-component annulation of 4-diazoisochroman-3-imines with dimethylsulfonium ylides. acs.orgacs.org This reaction provides highly functionalized isochromeno[4,3-c]pyridazines. The proposed mechanism for this transformation involves a cascade of reactions that builds the pyridazine core onto the existing isochroman (B46142) structure.
The general pathway is hypothesized to proceed as follows:
Initial Ylide Attack: The dimethylsulfonium ylide acts as a nucleophile, attacking the diazo compound.
Ring Formation and Expansion: A series of intramolecular rearrangements and cyclizations lead to the formation of the new heterocyclic ring.
Annulation: The final step involves the annulation to form the stable, fused isochromeno[4,3-c]pyridazine system.
Characterization of intermediates in such complex multi-component reactions is challenging but crucial for confirming the proposed pathway. This specific study provides a foundational, albeit complex, example of forming the desired pyridazine fusion. acs.orgacs.org
Role of Catalysis in Synthetic Transformations
In the context of the three-component synthesis of isochromeno[4,3-c]pyridazines, the reaction is base-promoted rather than reliant on transition-metal catalysis. acs.orgacs.org For the broader class of pyridazine syntheses, various catalytic systems are employed. For instance, copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Similarly, palladium and ruthenium catalysts are used in cyclization reactions involving alkynes to construct the pyridazine ring. liberty.edu The application of catalysis to the specific synthesis of the parent this compound remains an open area for research.
Chemical Properties and Reactivity
Electronic Structure and Aromaticity
The this compound system is an aromatic heterocycle. The degree of aromaticity is influenced by the presence of the four nitrogen atoms, which can lead to a more electron-deficient character compared to carbocyclic aromatic systems. This electronic nature plays a significant role in the compound's reactivity.
Reactivity Profile
Based on the chemistry of related pyridazine (B1198779) systems, the this compound scaffold is expected to undergo several types of reactions:
Nucleophilic Substitution: The electron-deficient nature of the pyridazine rings makes them susceptible to nucleophilic attack. This allows for the introduction of various functional groups onto the heterocyclic core. smolecule.com
Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which can further modify the reactivity and properties of the molecule. smolecule.com
Reactions at the Ring Nitrogen Atoms: The lone pairs of electrons on the nitrogen atoms can participate in reactions with electrophiles, such as alkylation or quaternization.
Reactivity and Chemical Transformations of Pyridazino 4,3 C Pyridazine Derivatives
Ring-Opening and Ring-Contraction Reactions
There is no specific information available in the reviewed literature regarding ring-opening or ring-contraction reactions of Pyridazino[4,3-c]pyridazine derivatives. While such reactions are known for other heterocyclic systems, often involving intermediates like nitrenes or strained rings, dedicated studies on the this compound core are not present in the accessible scientific record. For instance, the photolysis of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine has been shown to lead to ring-opening to form substituted pyridazine (B1198779) derivatives, but this is a different fused system. tsijournals.com General principles of ring contraction, such as the Favorskii rearrangement in α-halo cycloalkanones or Wolff rearrangements of α-diazoketones, have not been documented for this specific heterocyclic scaffold. harvard.educhemistrysteps.comlibretexts.org
Photochemical and Electrochemical Behavior
Detailed studies on the photochemical and electrochemical properties of this compound are not available. Research into the photochemical behavior of other pyridazine derivatives is documented, such as the photolysis of 3-azidopyrazolopyridazine derivatives which proceeds via a photolytic nitrene intermediate. tsijournals.com
Similarly, electrochemical studies have been conducted on various pyridazine derivatives, often in the context of their potential as corrosion inhibitors or in materials science. electrochemsci.orgpeacta.orgnih.gov These studies investigate parameters like redox potentials and the effects of different substituents on the electronic properties of the pyridazine ring. For example, cyclic voltammetry of 3,6-disubstituted pyridazines reveals reduction waves corresponding to the cleavage of substituent bonds and the reduction of the pyridazine ring itself. peacta.org However, none of the reviewed studies specifically examine the electrochemical profile of the this compound system.
Selective Functional Group Interconversions on the Pyridazine Scaffold
There is no specific information regarding selective functional group interconversions on the this compound scaffold. Research on other pyridazine-containing fused systems, such as pyrazolo[3,4-b]pyridines, details various synthetic transformations, but this information is not directly applicable to the target compound. nih.gov
Supramolecular and Coordination Chemistry of Pyridazino 4,3 C Pyridazine Analogues
Design and Synthesis of Pyridazino[4,3-c]pyridazine-Based Ligands
The design of ligands based on pyridazine (B1198779) and its fused analogues is a cornerstone for their application in coordination and supramolecular chemistry. The synthetic accessibility and the potential for functionalization allow chemists to tailor the electronic properties and steric profile of the ligands to achieve specific structures and functions.
A variety of synthetic routes have been developed for different pyridazine-containing scaffolds. For instance, new pyrido[4,3-c]pyridazin-5(6H)-one derivatives have been synthesized from ethyl 3-methyl-4-pyridazinecarboxylate through an enamination/ring closure sequence. capes.gov.br This highlights a common strategy involving the construction of the second ring onto a pre-existing, functionalized pyridazine core. Other methods, such as the functionalization of pyridazino[4,5-d]pyridazines using polar organometallic reagents, demonstrate the ability to introduce substituents at specific positions, which is crucial for tuning the ligand's properties. doi.org
The synthesis of more complex, fused systems often relies on multi-step sequences. For example, pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones have been prepared from derivatives of the thieno[2,3-c]pyridazine (B12981257) ring system via diazotization reactions. researchgate.net Similarly, the synthesis of 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine has been reported, which can then be used as a versatile precursor for a range of other derivatives through reactions with various electrophiles. researchgate.net These synthetic efforts provide a toolbox for creating a library of ligands with diverse functionalities, ready for exploration in supramolecular chemistry and materials science.
| Analogue System | Synthetic Strategy | Key Intermediates/Reactants | Reference |
| Pyrido[4,3-c]pyridazine | Enamination/ring closure | Ethyl 3-methyl-4-pyridazinecarboxylate | capes.gov.br |
| Triazolo[4,3-b]pyridazine | Multi-step synthesis | Substituted 3-aryl-6-amino-triazolo[4,3-b]pyridazines | nih.gov |
| Pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazine | Diazotization reaction | Thieno[2,3-c]pyridazine derivatives | researchgate.net |
| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Multi-step synthesis | 3-Hydrazino derivative | researchgate.net |
| Pyridazino[4,5-d]pyridazine (B3350090) | Functionalization | Polar organometallic reagents | doi.org |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen-rich core of this compound and its analogues makes them excellent candidates for use as multitopic ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms act as Lewis basic sites, capable of coordinating to metal centers to form extended, often porous, networks.
The versatility of pyridazine-based systems in forming such structures is well-documented. For example, pyridazino[4,5-d]pyridazine has been shown to form a 2D square grid structure, [Cu(H₂O)₂(L)₂][ClO₄]₂·4H₂O, where the ligand bridges copper centers. researchgate.net This demonstrates the potential of these fused rings to act as linkers, dictating the topology of the resulting framework. Similarly, Zn(II) has been used to create coordination polymers with pyrazolone (B3327878) derivatives and 4,4'-bipyridine, resulting in structures ranging from 1D zigzag chains to complex 3D pillared-layer frameworks. rsc.org
The choice of metal, the specific functionalization of the pyridazine ligand, and the reaction conditions all play a crucial role in determining the final structure and properties of the MOF or coordination polymer. These materials are of significant interest for applications in gas storage and separation, catalysis, and sensing, owing to their high surface areas and tunable pore environments. rsc.orgnih.govrsc.org
| Ligand/Analogue | Metal Ion | Resulting Structure | Key Features | Reference |
| Pyridazino[4,5-d]pyridazine | Cu(II) | 2D square grid coordination polymer | Ligand acts as a bridge between metal centers. | researchgate.net |
| Pyrazolone derivatives / 4,4'-bipyridine | Zn(II) | 1D zigzag chains and 3D pillared-layer frameworks | Coordination mode of the ligand influences dimensionality. | rsc.org |
| Pyrazine | Mo(0) | Tricarbonyl-pyrazine-molybdenum(0) MOFs | Potential for storage and delivery of carbon monoxide. | nih.gov |
| 3,5-pyridinedicarboxylate | Eu(III) | Microporous MOF (UTSA-5) | Lewis basic pyridyl sites for selective gas separation. | rsc.org |
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. The pyridazine ring's ability to act as a dual hydrogen-bond acceptor is a key feature in this context. nih.gov In fused systems like this compound, the specific arrangement and accessibility of the nitrogen lone pairs dictate the formation of robust and directional hydrogen bonding networks.
Studies on substituted pyridyl-pyridazines have shown a systematic evolution from close-packed to porous solvated assemblies as steric hindrance increases, demonstrating how subtle changes to the ligand can dramatically alter the crystal packing. figshare.com In mixed-ligand copper(II) complexes containing 3-chloro-6-(pyrazol-1-yl)pyridazine, intramolecular N-H···N hydrogen bonds form between a co-ligand and the non-coordinating pyridazine nitrogen. psu.edu This illustrates the potential for designing specific intramolecular interactions to control the conformation of the complex.
The analysis of pyrazolo[3,4-b]pyridine derivatives has revealed a variety of supramolecular motifs, including simple chains, different types of chains of rings, and complex sheet structures, all mediated by combinations of C-H···N, C-H···O, and C-H···π hydrogen bonds. nih.gov These examples underscore the power of using pyridazine-based building blocks in crystal engineering to generate a wide array of supramolecular assemblies with controlled dimensionality and topology.
| Compound/System | Hydrogen Bond Types | Resulting Supramolecular Motif | Reference |
| Pyridyl-pyridazines | Multiple hydrogen bond acceptor | Close-packed to porous solvated assemblies | figshare.com |
| 3-chloro-6-(pyrazol-1-yl)pyridazine-Cu(II) complexes | Intramolecular N-H···N | Controlled complex conformation | psu.edu |
| Pyrazolo[3,4-b]pyridine derivatives | C-H···N, C-H···O, C-H···π | Simple chains, chains of rings, complex sheets | nih.gov |
Anion-π Interactions and Molecular Recognition Phenomena
Anion-π interactions are non-covalent forces that occur between an anion and the surface of an electron-deficient aromatic ring. researchgate.netresearchgate.net The electron-poor nature of the pyridazine ring, which is further enhanced in fused systems like this compound, makes it an ideal candidate to participate in such interactions. This capability opens up avenues for the design of receptors for molecular recognition and sensing of anions.
The principle has been demonstrated with various electron-deficient heterocycles. For example, s-tetrazine-based ligands form stable complexes with a range of inorganic and organic anions through clear anion-π interactions. researchgate.net A systematic study using a tetraoxacalix nih.govarene nih.govtriazine host showed the formation of 1:1 complexes with various anions, with association constants in acetonitrile (B52724) ranging from 239 to 16950 M⁻¹. nih.gov
Directly relevant to pyridazine-fused systems, a pyridazino[4,5-d]pyridazine-based copper complex was found to encapsulate perchlorate (B79767) anions within its 2D square grid structure, exhibiting short O···π contacts indicative of anion-π interactions. researchgate.net This phenomenon is crucial in biological systems and provides a powerful tool in supramolecular chemistry for constructing anion receptors and transporters. rsc.org The unique electronic properties of the pyridazine ring also contribute to its utility in molecular recognition through π-π stacking interactions. nih.gov
| Aromatic System | Interacting Anion(s) | Key Finding | Reference |
| Pyridazino[4,5-d]pyridazine-Cu(II) complex | Perchlorate (ClO₄⁻) | Anion encapsulation via O···π contacts within a 2D network. | researchgate.net |
| s-Tetrazine-based ligands | Iodide (I⁻), Bromide (Br⁻) | Formation of stable anion complexes in the solid state and solution. | researchgate.net |
| Tetraoxacalix nih.govarene nih.govtriazine | NO₃⁻, BF₄⁻, PF₆⁻, SCN⁻ | Formation of 1:1 complexes with strong association constants. | nih.gov |
Applications in Sensing and Material Science (Optoelectronic Properties)
The inherent optoelectronic properties of pyridazine-cored materials, combined with their structural modifiability, have led to their increasing use in materials science. rsc.org By tuning the electronic structure through substitution and coordination, materials based on this compound analogues can be designed for specific applications, including sensing, organic electronics, and photochemistry.
Rhenium(I) tricarbonyl bromide complexes with various pyrazolyl-pyridazine ligands have been synthesized and their photophysical properties studied. researchgate.net These complexes exhibit metal-to-ligand charge transfer (MLCT) absorption bands and show phosphorescence at low temperatures. The emission properties were found to be tunable based on the substituents on the pyridazine ring, demonstrating the potential for creating tailored phosphorescent materials. researchgate.net
In the realm of sensing, a notable example is the development of a fluorescent sensor for mercury(II) ions based on a spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative. researchgate.net The amino-containing compound acts as a selective chemosensor, showcasing how the pyridazine framework can be incorporated into larger systems for specific molecular recognition tasks. The broad potential of pyridazine-based materials extends to organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where their unique electronic characteristics can be harnessed for efficient device performance. rsc.orgrsc.org
| Material System | Application | Key Property / Finding | Reference |
| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | Fluorescent Sensor | Selective detection of Hg(II) ions. | researchgate.net |
| [(L)Re(CO)₃Br] (L = pyrazolyl-pyridazine) | Phosphorescent Materials | Tunable emission from a ³MLCT state based on ligand substitution. | researchgate.net |
| General Pyridazine-cored materials | Organic Electronics (OFETs, OPVs, OLEDs) | Exceptional structural modifiability and distinctive optoelectronic properties. | rsc.org |
Research on this compound Frameworks in Medicinal Chemistry Remains Largely Unexplored
Despite the significant interest in pyridazine-containing scaffolds in drug discovery, a comprehensive review of scientific literature reveals a notable scarcity of dedicated medicinal chemistry research on the specific chemical compound This compound . While the broader pyridazine family has been extensively investigated for various therapeutic applications, the [4,3-c] fused isomer appears to be a less-traveled path for medicinal chemists.
The pyridazine structure, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-known pharmacophore found in several approved drugs and numerous investigational agents. Its unique physicochemical properties, including its hydrogen bonding capacity and dipole moment, make it an attractive moiety for designing molecules that can interact with biological targets. nih.govwikipedia.org Researchers have explored various fused pyridazine systems, leading to the discovery of compounds with a wide range of biological activities, from anticancer to anti-inflammatory and neuroprotective effects. nih.govmdpi.comtandfonline.com
Similarly, there is a lack of published data identifying the specific biological targets of this compound derivatives. While research on related structures like pyridazino[4,5-b]indoles and triazolo[4,3-b]pyridazines has identified targets such as benzodiazepine (B76468) receptors and various kinases, this information cannot be directly extrapolated to the [4,3-c] isomer due to the strict structural requirements of drug-target interactions. nih.govresearchgate.netnih.gov
The absence of dedicated studies means there is no available information on the enzyme inhibition mechanisms, receptor binding profiles, or the modulation of biological pathways specifically by compounds based on the this compound scaffold.
While general synthetic methods for pyridazine derivatives are well-documented, specific methodologies for the efficient synthesis of a library of this compound analogues for medicinal chemistry exploration are also not prominently featured in the available literature. One vendor source provides a brief overview of the compound and a synthetic route, but this does not constitute a body of medicinal chemistry research. vulcanchem.com
Medicinal Chemistry Research on Pyridazino 4,3 C Pyridazine Frameworks
Strategies for Lead Compound Identification and Optimization
The discovery of novel therapeutic agents based on the Pyridazino[4,3-c]pyridazine framework, a relatively underexplored scaffold in medicinal chemistry, necessitates a systematic approach to identify and optimize lead compounds. While specific examples of comprehensive lead optimization campaigns for this particular heterocyclic system are not extensively documented in publicly available literature, established medicinal chemistry strategies can be applied. These strategies focus on enhancing potency, selectivity, and pharmacokinetic properties.
The initial identification of lead compounds possessing the this compound core can be achieved through several methods. High-throughput screening (HTS) of diverse chemical libraries against a specific biological target is a primary approach to identify initial "hits." Subsequently, these hits undergo a rigorous validation process to confirm their activity and suitability for further development.
Once a validated hit is identified, lead optimization commences. This iterative process involves the chemical modification of the lead structure to improve its drug-like properties. Key strategies for the optimization of lead compounds, which would be applicable to a this compound core, include:
Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of different parts of the molecule to understand how these changes affect biological activity. For a this compound scaffold, this could involve introducing various substituents on the aromatic rings or modifying the core ring structure itself.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Techniques like X-ray crystallography or cryo-electron microscopy can provide detailed information about how a lead compound binds to its target. This information can then be used to design more potent and selective inhibitors.
Computational Chemistry: Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be employed to predict the activity of designed compounds and to understand the interactions between a ligand and its target at a molecular level.
An example of lead optimization in a related pyridazinone series can be seen in the development of glucan synthase inhibitors. Researchers initiated a program to identify novel antifungal agents and through optimization efforts, a sulfonylurea-based piperazine (B1678402) pyridazinone series was identified. The subsequent lead optimization focused on improving the pharmacokinetic profile of the series, leading to the discovery of several compounds with enhanced in vitro potency against clinically relevant fungal strains. nih.gov
Table 1: Hypothetical Lead Optimization Strategy for a this compound Scaffold
| Strategy | Modification on this compound Core | Objective |
| SAR Study | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the pyridazine (B1198779) rings. | To probe the electronic and steric requirements for optimal target binding and to identify key interaction points. |
| Bioisosteric Replacement | Replacement of a key functional group, such as a carbonyl group, with a thiocarbonyl or a sulfonyl group. | To improve metabolic stability, cell permeability, or target affinity. |
| Scaffold Hopping | Synthesis and evaluation of related fused heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. | To identify alternative core structures with improved properties while maintaining key pharmacophoric features. |
| Prodrug Approach | Esterification or amidation of a functional group to create a prodrug that is converted to the active compound in vivo. | To enhance bioavailability or to achieve targeted drug delivery. |
Drug Repurposing Approaches Utilizing Pyridazinone Scaffolds
Drug repurposing, also known as drug repositioning, is a strategy of identifying new uses for existing drugs that are outside the scope of the original medical indication. This approach offers several advantages over traditional drug discovery, including reduced development timelines and costs, as the safety and pharmacokinetic profiles of the repurposed drugs are often well-established.
The pyridazinone scaffold is present in a number of molecules that have been investigated for various therapeutic purposes, making it a candidate for drug repurposing efforts. In silico methods have emerged as a powerful tool for identifying potential new targets for existing compounds. These computational approaches can rapidly screen large databases of biological targets to predict potential interactions.
A notable example of a drug repurposing strategy for pyridazinone-based compounds involved a library of 52 new pyridazinone-based small molecules. nih.govnih.govtandfonline.comresearchgate.net These compounds were originally designed as ligands for the formyl peptide receptor (FPR) but were found to be inactive. nih.govnih.govtandfonline.comresearchgate.net Instead of abandoning the series, researchers employed a two-step in silico inverse virtual screening approach to identify new potential targets. nih.govnih.govtandfonline.comresearchgate.net
The initial step involved a pharmacophore-based screening against a large database of protein structures. nih.govnih.govtandfonline.comresearchgate.net This was followed by molecular docking studies and molecular dynamics simulations to confirm and characterize the interactions between the pyridazinone-based ligands and the predicted targets. nih.govnih.govtandfonline.comresearchgate.net Through this process, aspartate aminotransferase was identified as a promising new target for this series of compounds, opening up new avenues for their potential therapeutic application. nih.govnih.govtandfonline.comresearchgate.net
This study highlights the potential of computational drug repurposing to salvage and find new value in compound series that have failed in their primary drug discovery programs.
Table 2: In Silico Drug Repurposing of Pyridazinone Derivatives
| Compound Series | Original Target | Repurposing Strategy | New Potential Target | Significance |
| 52 Pyridazinone-based small molecules | Formyl Peptide Receptor (FPR) | Inverse Virtual Screening (Pharmacophore-based screening followed by molecular docking and dynamics) | Aspartate Aminotransferase | Identification of a new therapeutic direction for a previously failed compound series. nih.govnih.govtandfonline.comresearchgate.net |
Advanced Applications of Pyridazino 4,3 C Pyridazine As Building Blocks
Synthesis of Polycyclic Heteroaromatic Systems
The pyridazino[4,3-c]pyridazine core and its isomers serve as foundational structures for the elaboration of more complex, fused heterocyclic systems. The inherent reactivity of the diazine rings allows for annulation reactions, where additional rings are built onto the existing framework. This strategy is a powerful tool for accessing novel chemical space and generating polycyclic compounds with unique topologies.
A key approach involves using functionalized pyridazine (B1198779) precursors. For instance, research on the related pyrazolo[3,4-c]pyridazine system demonstrates this principle effectively. The 3-amino-1H-pyrazolo[3,4-c]pyridazine derivative can be readily synthesized and subsequently diazotized. researchgate.net The resulting diazonium salt is a versatile intermediate that couples with active methylene (B1212753) compounds to generate hydrazono derivatives. These intermediates can then be cyclized to form complex fused systems, such as pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazines. researchgate.net
Similarly, 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine has been used as a key building block. researchgate.net Through condensation and cyclodehydration reactions with various dicarbonyl compounds and other reagents, a range of tricyclic systems, including pyridazinopyrazolotriazines and other fused pyrazolyl derivatives, have been synthesized. researchgate.net
Another powerful strategy involves the annulation of a third heterocyclic ring onto a pyridazine derivative. Research on thieno[2,3-c]pyridazine (B12981257), an isomer of the target scaffold, has shown that it can be elaborated into the complex tetracyclic system pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinone through diazotization reactions. researchgate.net Further chemical transformations of this polycyclic product allow for the introduction of various substituents, expanding the molecular diversity of the resulting compounds. researchgate.net The synthesis of pyridazino[3,4-b] kuleuven.benih.govthiazin-6(7H)-one and its subsequent reaction with nucleophiles has also been shown to produce a variety of fused heterocyclic systems, including isoxazolo[4,5-b]pyridazino[4,3-e] kuleuven.benih.govthiazin-9-amine. nih.gov These examples highlight a common synthetic logic where the pyridazine core acts as a template for constructing intricate, multi-ring structures.
Table 1: Examples of Polycyclic Heteroaromatic Systems from Pyridazine-based Scaffolds
| Starting Scaffold | Reagent(s) | Resulting Polycyclic System | Reference(s) |
|---|
Integration into Natural Product Mimics and Bioisosteres
In medicinal chemistry, bioisosterism is a key strategy for optimizing drug candidates by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity. researchgate.netmdpi.comcambridgemedchemconsulting.com The pyridazine ring is recognized as a valuable pharmacophore and a versatile bioisostere for other aromatic systems, such as phenyl or other heterocyclic rings. nih.gov
The unique properties of the pyridazine nucleus, including its strong hydrogen-bond accepting capacity and large dipole moment, allow it to effectively mimic the interactions of other chemical groups with biological targets. nih.gov For example, the two adjacent nitrogen atoms can participate in dual hydrogen-bonding interactions with a protein target, an interaction that can be critical for binding affinity. nih.gov
The pyridazine framework is also used to create mimics of natural products, particularly nucleosides. C-nucleosides, where the heterocyclic base is connected to the sugar moiety by a carbon-carbon bond, are more stable towards enzymatic and chemical hydrolysis than their natural N-nucleoside counterparts. nih.gov A novel one-pot synthetic approach has been developed to produce pyridazine C-nucleosides starting from furyl aglycones. This method involves a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine (B178648), leading to the stereoselective formation of 3- and 4-(ribofuranosyl)pyridazines, which are direct analogues of natural ribonucleosides. nih.gov
Table 2: Pyridazine Scaffolds as Bioisosteres and Natural Product Mimics
| Original Scaffold/Fragment | Pyridazine-based Mimic/Bioisostere | Application/Outcome | Reference(s) |
|---|---|---|---|
| Triazolopyrimidine | Triazolo[4,3-a]pyridazine | Probing the pharmacophore of enzyme inhibitors | nih.gov |
| Natural Ribonucleosides (N-glycosidic bond) | Pyridazine C-Nucleosides (C-glycosidic bond) | Creation of stable natural product analogues | nih.gov |
| Phenyl ring | Pyridazine ring | General bioisosteric replacement in drug design to improve properties like solubility and reduce lipophilicity | nih.gov |
Development of Advanced Organic Materials and Functional Molecules
The distinct electronic properties of the pyridazine ring make it a valuable component in the design of advanced organic materials. Pyridazine-based compounds are explored for their applications in organic electronics, where their semiconducting and photophysical properties are of great interest. researchgate.netliberty.edu
One of the most promising areas is the development of materials for organic light-emitting diodes (OLEDs). Specifically, pyridazine has been investigated as an acceptor moiety in donor-acceptor (D-A) type molecules designed for thermally activated delayed fluorescence (TADF). frontiersin.org In TADF, non-emissive triplet excitons can be converted into emissive singlet excitons through reverse intersystem crossing (RISC), which significantly enhances the efficiency of OLEDs. Researchers have synthesized novel D-A molecules combining a pyridazine acceptor with various donor units. frontiersin.org
Detailed photophysical characterization of these compounds has yielded significant findings. For example, a molecule combining a pyridazine acceptor with two phenoxazine (B87303) donors (dPXZMePydz) was found to exhibit a high RISC rate and fast TADF, with a delayed emission lifetime of less than 500 nanoseconds. frontiersin.org This demonstrates the potential of the pyridazine core to facilitate the spin-conversion processes necessary for high-performance, purely organic emitters.
Table 3: Photophysical Properties of a Pyridazine-Based TADF Emitter
| Compound | Donor Moiety | Acceptor Moiety | Reverse Intersystem Crossing Rate (k_RISC) | Delayed Emission Lifetime | Application | Reference |
|---|---|---|---|---|---|---|
| dPXZMePydz | Phenoxazine | Pyridazine | 3.9 x 10⁶ s⁻¹ | 470 ns | TADF Emitter for OLEDs | frontiersin.org |
Furthermore, the pyridazine scaffold is being used to create novel functional molecules with unique reactivity. A recent study developed pyridazine N-oxides as photoactivatable precursors of atomic oxygen. acs.org Upon photoirradiation, these molecules release atomic oxygen (O(³P)), a highly reactive species that can mediate challenging chemical transformations, such as C-H oxidation in complex molecules. A water-soluble version was also shown to induce DNA cleavage upon photoactivation, highlighting the potential of these functional molecules in chemical biology and targeted therapies. acs.org This work expands the utility of the pyridazine core beyond electronics into the realm of photochemistry and reagent design.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for pyridazino[4,3-c]pyridazine derivatives, and how do reaction conditions influence product yield?
- Methodological Answer : this compound derivatives are commonly synthesized via cyclization or autoxidation reactions. For example, autoxidation of 4-hydrazinylquinolin-2(1H)-one under ambient conditions yields pyridazino[4,3-c:5,6-c']diquinoline-6,7-diones, with structural confirmation via X-ray crystallography and DFT calculations . Microwave-assisted synthesis is another efficient method for pyridazine derivatives, reducing reaction time and improving regioselectivity . Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents enhance cyclization efficiency, while high temperatures may favor undesired side products like thieno- or pyrrolo-fused analogs .
Q. How are this compound derivatives structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Multimodal characterization is required:
- NMR (¹H/¹³C) identifies substituent patterns and ring fusion positions. For example, this compound derivatives show distinct aromatic proton splitting (δ 7.5–9.0 ppm) .
- X-ray crystallography resolves fused-ring geometry and hydrogen-bonding networks .
- Mass spectrometry confirms molecular ion peaks and fragmentation pathways (e.g., loss of CO or NH₃ groups) .
- DFT calculations validate experimental data by modeling electronic structures and predicting stability trends .
Q. What biological activities are associated with this compound scaffolds, and how are these evaluated?
- Methodological Answer : this compound derivatives exhibit anticancer, antibacterial, and anti-inflammatory activities. For example:
- Anticancer activity is assessed via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
- Antibacterial screening uses agar diffusion methods against Gram-positive/negative strains, with structure-activity relationships (SAR) revealing that electron-withdrawing substituents enhance activity .
- Anti-inflammatory effects are tested in vivo (e.g., carrageenan-induced edema models) and linked to COX-2 inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural ambiguities. Strategies include:
- Dose-response re-evaluation : Confirm IC₅₀ values across multiple replicates and cell lines .
- Metabolic stability testing : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
- Crystallographic verification : Ensure synthesized compounds match intended structures (e.g., misassigned regioisomers can skew SAR conclusions) .
Q. What role do non-covalent interactions (e.g., anion–π) play in the supramolecular chemistry of this compound derivatives?
- Methodological Answer : this compound’s electron-deficient π-system enables strong anion–π interactions. For example:
- Fluoride binding to pyridazino[4,5-d]pyridazine exhibits a binding energy of −20.8 kcal/mol, synergistically enhanced by hydrogen bonding with water (−40.5 kcal/mol for F⁻ + 2H₂O) .
- Applications include designing anion-selective sensors or stabilizing transition states in catalytic reactions. Computational tools (e.g., NCI analysis) map interaction sites for functionalization .
Q. How can high-pressure synthesis techniques be applied to this compound derivatives for novel material development?
- Methodological Answer : Diamond anvil cell (DAC) systems enable high-pressure synthesis of pyridazine-based nanomaterials. For example:
- At ~30 GPa, pyridazine undergoes [2+2] cycloaddition to form ordered nanothreads, confirmed via synchrotron XRD and Raman spectroscopy .
- Pressure-dependent IR spectroscopy tracks bond reorganization, guiding the design of mechanically robust polymers or conductive materials .
Q. What strategies improve the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer : Key approaches include:
- Prodrug design : Mask polar groups (e.g., carboxylic acids) with ester linkages to enhance bioavailability .
- Lipophilic efficiency (LipE) optimization : Balance logP and potency (e.g., 3-amino-6-phenylpyridazine derivatives achieve LipE >5 by substituting cationic heads) .
- P-glycoprotein inhibition assays : Identify efflux pump substrates using Caco-2 cell models to improve CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
